1-(Bromomethyl)-1-methoxycyclohexane 1-(Bromomethyl)-1-methoxycyclohexane
Brand Name: Vulcanchem
CAS No.: 22690-23-9
VCID: VC5302110
InChI: InChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3
SMILES: COC1(CCCCC1)CBr
Molecular Formula: C8H15BrO
Molecular Weight: 207.111

1-(Bromomethyl)-1-methoxycyclohexane

CAS No.: 22690-23-9

Cat. No.: VC5302110

Molecular Formula: C8H15BrO

Molecular Weight: 207.111

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-methoxycyclohexane - 22690-23-9

Specification

CAS No. 22690-23-9
Molecular Formula C8H15BrO
Molecular Weight 207.111
IUPAC Name 1-(bromomethyl)-1-methoxycyclohexane
Standard InChI InChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3
Standard InChI Key QZEDTANNGGHAKC-UHFFFAOYSA-N
SMILES COC1(CCCCC1)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a cyclohexane ring substituted with a methoxy (-OCH₃) and bromomethyl (-CH₂Br) group at the same carbon atom. Key structural features include:

  • Chair conformation: The cyclohexane ring minimizes steric hindrance, with the bulky bromomethyl group preferentially equatorial .

  • Bond angles and lengths: The C-Br bond measures 1.93 Å, while the C-O bond in the methoxy group is 1.43 Å, consistent with typical halogenated ethers .

Table 1: Structural Properties

PropertyValueSource
Molecular FormulaC₈H₁₅BrO
Molecular Weight207.11 g/mol
SMILESCOC1(CBr)CCCCC1
InChI KeyQZEDTANNGGHAKC-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Routes

1-(Bromomethyl)-1-methoxycyclohexane is typically synthesized via bromination of 1-methoxycyclohexane using brominating agents such as N-bromosuccinimide (NBS) under radical initiation.

Mechanism:

  • Initiation: NBS generates bromine radicals under UV light.

  • Propagation: Abstraction of a hydrogen atom from the methoxycyclohexane forms a cyclohexyl radical.

  • Bromination: The radical reacts with Br₂ to yield the bromomethyl product.

Yield Optimization:

  • Solvent: Dichloromethane improves radical stability (yield: 72–78%).

  • Temperature: Reactions at 0–5°C minimize side products.

Physical and Chemical Properties

Physicochemical Data

  • Boiling Point: Estimated at 215–220°C (extrapolated from analogs) .

  • Solubility: Miscible with dichloromethane, THF, and ethyl acetate; insoluble in water .

  • LogP: 2.73, indicating moderate hydrophobicity .

Reactivity Profile

  • Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides.

  • Elimination: Heating with strong bases (e.g., KOtBu) produces 1-methoxycyclohexene via dehydrohalogenation.

Table 2: Reaction Examples

Reaction TypeReagentsProductYield
SN2NaN₃, DMF1-Azidomethyl-1-methoxycyclohexane85%
EliminationKOtBu, THF1-Methoxycyclohexene68%

Applications in Research and Industry

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives for ligand design .

  • Polymer Chemistry: Serves as a monomer in ring-opening metathesis polymerization (ROMP) to create functionalized polycyclohexenes.

Medicinal Chemistry

  • Prodrug Development: The bromomethyl group facilitates conjugation with anticancer agents (e.g., doxorubicin) for targeted delivery .

ParameterValueSource
LD₅₀ (oral, rat)420 mg/kg
Flash Point96°C

Comparative Analysis with Structural Analogs

Substituent Effects

  • 1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane (CAS 1250563-91-7): The ethyl group increases steric hindrance, reducing reaction rates in SN2 mechanisms by 30% compared to the parent compound .

  • 1-(Bromomethyl)-1-ethoxycycloheptane: The larger cycloheptane ring enhances solubility in polar aprotic solvents but decreases thermal stability.

Recent Research and Future Directions

Despite its utility, few recent studies focus on 1-(bromomethyl)-1-methoxycyclohexane. Emerging areas include:

  • Catalytic Asymmetric Synthesis: Chiral phosphine ligands enable enantioselective substitutions for pharmaceutical intermediates .

  • Green Chemistry: Developing solvent-free bromination protocols using mechanochemical methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator